molecular formula C13H17NO3 B12333011 Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester

Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester

Cat. No.: B12333011
M. Wt: 235.28 g/mol
InChI Key: FNINBPYNKZZGFU-NTEUORMPSA-N
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Description

Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C13H17NO3 It is an ester derivative of carbamic acid, characterized by the presence of a 3-methoxyphenyl group and a 1,1-dimethylethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester typically involves the reaction of 3-methoxybenzaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the 3-methoxyphenyl group and the ester functionality allows it to bind to active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester is unique due to the presence of the 3-methoxyphenyl group, which imparts specific chemical properties and potential biological activity. This makes it distinct from other carbamate esters and valuable for various applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl (NE)-N-[(3-methoxyphenyl)methylidene]carbamate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-9-10-6-5-7-11(8-10)16-4/h5-9H,1-4H3/b14-9+

InChI Key

FNINBPYNKZZGFU-NTEUORMPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C/C1=CC(=CC=C1)OC

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC(=CC=C1)OC

Origin of Product

United States

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